
(but-3-yn-1-yl)cyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-3-yn-1-yl)cyclobutane is a cyclic hydrocarbon compound with the molecular formula C4H8. It is a four-membered ring of four carbon atoms, each of which is connected to a hydrogen atom. It is a colorless, flammable gas at room temperature and pressure. It is a structural isomer of cyclobutane, which has a single bond between the two central carbon atoms. This compound is used in a variety of applications, including as a solvent, a fuel, and a synthetic intermediate in the production of pharmaceuticals and other chemicals.
Aplicaciones Científicas De Investigación
(But-3-yn-1-yl)cyclobutane has been studied extensively in the laboratory and has been used in a variety of scientific research applications. It has been used as a model system for studying the effects of ring strain on chemical reactivity, as a catalyst for the synthesis of other compounds, and as a model for studying the structure and reactivity of cyclic hydrocarbons. It has also been used in the development of new drugs, such as the anticonvulsant drug pregabalin. In addition, it has been used in the synthesis of other compounds, such as the anti-cancer drug lapatinib.
Mecanismo De Acción
The mechanism of action of (but-3-yn-1-yl)cyclobutane is not well understood. However, it is believed to act as a Lewis acid, meaning that it can act as a catalyst for the formation of new bonds between molecules. In addition, it is believed to act as a nucleophile, meaning that it can react with other molecules to form new bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have some effects on the human body. It has been found to have an anti-inflammatory effect and to reduce the production of reactive oxygen species. In addition, it has been shown to have an anti-cancer effect, as well as a neuroprotective effect.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (but-3-yn-1-yl)cyclobutane in laboratory experiments include its low cost, its availability, and its stability. It is also relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using this compound in laboratory experiments. It is a highly flammable gas, and it is not soluble in water, making it difficult to work with in aqueous solutions. In addition, its reactivity can vary depending on the reaction conditions, making it difficult to control.
Direcciones Futuras
There are a number of potential future directions for research involving (but-3-yn-1-yl)cyclobutane. These include further studies of its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of other compounds. In addition, further research could be conducted on its potential use as a fuel, as a catalyst in organic synthesis, and as a model for studying the structure and reactivity of cyclic hydrocarbons. Finally, further research could be conducted on its potential use as a drug, such as an anti-cancer agent.
Métodos De Síntesis
(But-3-yn-1-yl)cyclobutane can be synthesized by several methods, including the Wittig reaction, the Hantzsch reaction, the Corey-Fuchs reaction, the Sharpless asymmetric dihydroxylation, and the Ugi reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form a cyclobutane. The Hantzsch reaction involves the condensation of two aldehydes or ketones in the presence of a base, such as sodium hydroxide. The Corey-Fuchs reaction involves the reaction of an alkyne with an aldehyde or ketone and an acid catalyst. The Sharpless asymmetric dihydroxylation involves the reaction of an alkyne with an osmium catalyst and an oxidant. The Ugi reaction involves the reaction of an amine, a carboxylic acid, and an isocyanide to form a cyclobutane.
Propiedades
IUPAC Name |
but-3-ynylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12/c1-2-3-5-8-6-4-7-8/h1,8H,3-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPEKQGGZRSNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCC1CCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-methylpropanoate](/img/structure/B6615237.png)
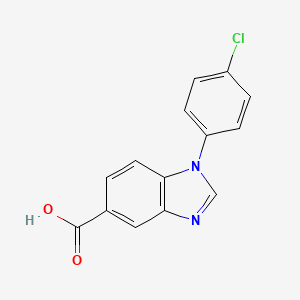
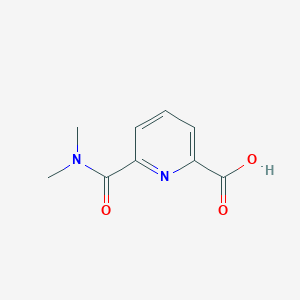
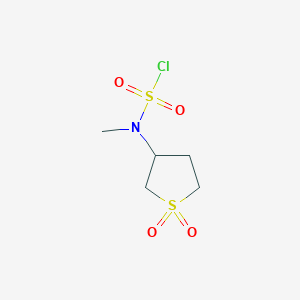
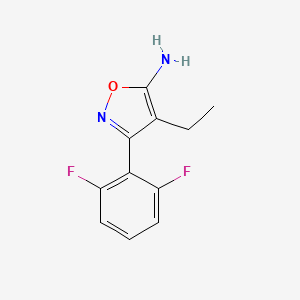

![1-benzyl-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6615287.png)
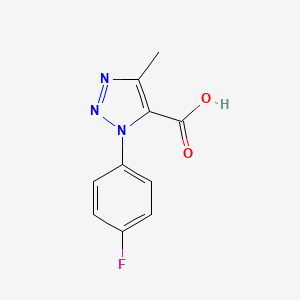

![2-{[(tert-butoxy)carbonyl]amino}-2-phenylbutanoic acid](/img/structure/B6615319.png)
![4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B6615328.png)

![2-[(2,4-dichlorophenyl)methyl]oxirane](/img/structure/B6615352.png)
